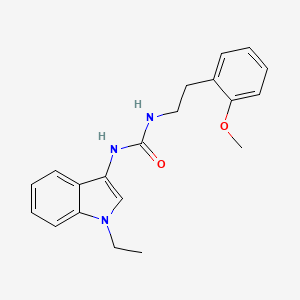

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-[2-(2-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-23-14-17(16-9-5-6-10-18(16)23)22-20(24)21-13-12-15-8-4-7-11-19(15)25-2/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMONEQFENLMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea typically involves the following steps:

Formation of the Indole Intermediate: The indole ring is synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Ethylation: The indole intermediate is then ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.

Urea Formation: The ethylated indole is reacted with an isocyanate derivative to form the urea moiety. In this case, 2-methoxyphenethyl isocyanate is used to introduce the methoxyphenethyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to interfere with cellular signaling pathways could be leveraged in developing novel anticancer agents.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The indole structure is known for its role in modulating neurotransmitter systems, particularly serotonin.

Biochemical Applications

The compound's structure allows it to serve as a molecular probe in biochemical assays:

- Enzyme Inhibition Studies : The urea moiety may interact with specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms. This can be particularly useful in drug discovery processes.

- Receptor Binding Studies : Its ability to bind to various receptors can be explored to understand its pharmacodynamics and optimize lead compounds for therapeutic use.

Synthetic Routes

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea typically involves several key steps:

- Formation of the Indole Ring : The indole component can be synthesized through methods such as the Fischer indole synthesis.

- Alkylation : The ethyl group is introduced via alkylation reactions using appropriate reagents like ethyl iodide.

- Urea Formation : The final step involves the reaction of the indole derivative with an isocyanate to form the urea linkage.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Properties

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This was assessed using assays measuring cell viability and reactive oxygen species (ROS) levels after exposure to neurotoxic agents.

Data Table: Summary of Applications

| Application Area | Potential Benefits | Research Findings |

|---|---|---|

| Anticancer Activity | Cytotoxic effects on cancer cell lines | Induction of apoptosis |

| Neuroprotection | Protection against oxidative stress | Reduced ROS levels |

| Enzyme Inhibition | Insights into enzyme kinetics | Specific inhibition profiles |

| Receptor Binding | Understanding pharmacodynamics | Binding affinity studies |

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 2: Thermal and Optical Properties of Indole Derivatives

Research Implications

- Synthetic Challenges : The target compound’s synthesis may benefit from methodologies used in (triphosgene-mediated carbonylation) but could face yield limitations akin to due to steric or electronic effects of the 2-methoxyphenethyl group.

- Material Science : The fluorescence properties of BPEPO () indicate that introducing conjugated systems to the target compound could enable thermal or optical sensing applications.

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, featuring an indole ring and a methoxyphenethyl group, has garnered interest in various fields of biological research, particularly for its potential antimicrobial, anticancer, and enzyme-inhibitory activities.

- Molecular Formula : C21H25N3O3

- Molecular Weight : 367.4 g/mol

- CAS Number : 941902-07-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related indole derivatives have shown high activity against both sensitive and multidrug-resistant bacterial strains. The minimal inhibitory concentration (MIC) for these compounds ranges from 0.13 to 1.0 µg/mL against various pathogens, including Staphylococcus aureus and Candida albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Indole Derivative A | 0.13 - 1.0 | MRSA |

| Indole Derivative B | 0.98 | Candida albicans |

The mechanism of action appears to involve the disruption of microbial cell membranes, leading to increased permeability and eventual cell death .

Anticancer Activity

In vitro studies have demonstrated that this compound and its analogs possess notable antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values in the low micromolar range (less than 10 µM), indicating significant cytotoxicity against rapidly dividing cells such as A549 lung cancer cells .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung Cancer) | <10 | Antiproliferative |

| Fibroblast | >10 | Lower sensitivity |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. It is suggested that it may bind to specific enzyme active sites, thereby inhibiting their activity. This property could be beneficial in the design of therapeutic agents targeting specific pathways involved in diseases such as cancer and metabolic disorders.

Case Studies

A recent study evaluated the biological activities of various indole derivatives, including those structurally related to this compound. The findings highlighted the compound's ability to inhibit biofilm formation in MRSA strains, a critical factor in chronic infections .

Another case study focused on the synthesis and testing of similar compounds, revealing that some exhibited strong antibacterial effects with low cytotoxicity towards human cells, thus supporting their potential as safe therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.